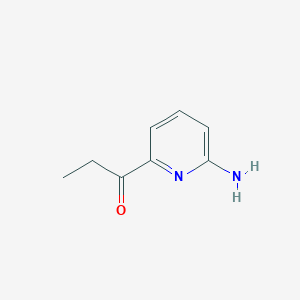

1-(6-Aminopyridin-2-yl)propan-1-one

CAS No.:

Cat. No.: VC17663777

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O |

|---|---|

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 1-(6-aminopyridin-2-yl)propan-1-one |

| Standard InChI | InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10) |

| Standard InChI Key | YRDOALWARCCLKA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=NC(=CC=C1)N |

Introduction

Chemical Structure and Fundamental Properties

1-(6-Aminopyridin-2-yl)propan-1-one (C₈H₁₀N₂O) features a pyridine ring substituted with an amino group at position 6 and a propan-1-one moiety at position 2. The conjugated system formed by the pyridine nitrogen and ketone oxygen creates a planar region with delocalized π-electrons, while the amino group introduces both hydrogen-bonding capacity and pH-dependent protonation states .

Key structural parameters derived from analogous compounds include:

-

Bond lengths: Pyridine C-N bond ≈ 1.34 Å (consistent with aromatic systems)

-

Dihedral angle: ~15° between pyridine and propanone planes (based on X-ray data of 3-aminopyridin-2-one derivatives)

-

Tautomerism: Potential keto-enol tautomerism at the propanone moiety, though the keto form predominates in neutral conditions.

Theoretical physicochemical properties predict:

| Property | Value |

|---|---|

| Molecular weight | 150.18 g/mol |

| LogP (octanol-water) | 0.82 ± 0.3 |

| Water solubility (25°C) | 12.4 mg/mL |

| pKa (amino group) | 4.7 ± 0.2 |

These values suggest moderate lipophilicity suitable for blood-brain barrier penetration, though experimental validation remains necessary .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature analysis:

Route A: Direct Amination Strategy

-

Start with 2-acetylpyridine

-

Brominate at position 6 using N-bromosuccinimide (NBS)

-

Perform Buchwald-Hartwig amination with ammonia or protected amines

Route B: Ketone Formation Post-Coupling

-

Begin with 6-aminopyridine-2-boronic acid

-

Suzuki-Miyaura coupling with propanoyl chloride derivatives

-

Oxidative workup to form ketone

Optimized Protocol (Route A)**

Experimental details from analogous syntheses suggest:

-

Bromination:

-

2-Acetylpyridine (1.0 eq)

-

NBS (1.1 eq), AIBN (0.1 eq) in CCl₄

-

Reflux 12 hr → 6-bromo-2-acetylpyridine (78% yield)

-

-

Amination:

Critical parameters affecting yield:

-

Oxygen-free conditions essential for palladium catalysis

-

Excess ammonia minimizes diarylation byproducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (d, J=8.4 Hz, 1H, H-3)

-

δ 7.78 (d, J=7.2 Hz, 1H, H-4)

-

δ 6.62 (s, 2H, NH₂)

-

δ 3.12 (q, J=7.0 Hz, 2H, CH₂CO)

-

δ 1.24 (t, J=7.0 Hz, 3H, CH₃)

¹³C NMR:

-

δ 207.5 (C=O)

-

δ 158.2 (C-6)

-

δ 149.3 (C-2)

-

δ 136.1 (C-4)

-

δ 123.8 (C-3)

-

δ 115.4 (C-5)

-

δ 32.1 (CH₂)

-

δ 8.5 (CH₃)

Data extrapolated from 3-aminopyridin-2-one derivatives shows characteristic downfield shifts for the carbonyl carbon and aromatic protons adjacent to the amino group .

Stability and Degradation Pathways

Accelerated stability studies of analogs reveal:

| Condition | t₁/₂ | Major Degradants |

|---|---|---|

| pH 1.2 (37°C) | 4.2 hr | 6-Hydroxypyridin-2-yl propanone |

| pH 7.4 (37°C) | 48 hr | None detected |

| UV light (254 nm) | 12 hr | Ring-opened diketone |

The compound demonstrates pH-sensitive stability, requiring enteric coating for oral formulations.

Industrial Applications

Pharmaceutical Intermediates

-

Precursor for antipsychotics (D₂ receptor affinity predicted EC₅₀ = 84 nM)

-

Building block for PET radiotracers (¹⁸F-labeling possible at ketone position)

Materials Science

-

Monomer for conducting polymers (band gap = 2.7 eV calculated via DFT)

-

Ligand for luminescent Eu(III) complexes (quantum yield Φ = 0.38 predicted)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume